molecular formula C22H37NO2 B12506889 N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Cat. No.: B12506889
M. Wt: 347.5 g/mol
InChI Key: LGEQQWMQCRIYKG-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, commonly known as anandamide (AEA), is an endogenous cannabinoid neurotransmitter derived from arachidonic acid. It was first isolated in 1992 and acts as a partial agonist at cannabinoid receptors CB1 (predominantly in the central nervous system) and CB2 (primarily in immune cells), with higher affinity for CB1 . Its molecular formula is C₂₂H₃₇NO₂, with a molecular weight of 347.53 g/mol . AEA is rapidly metabolized by fatty acid amide hydrolase (FAAH), limiting its half-life in vivo .

Properties

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)

InChI Key

LGEQQWMQCRIYKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

The most common chemical method involves activating the carboxylic acid group of icosa-5,8,11,14-tetraenoic acid using DCC, followed by nucleophilic attack by 2-hydroxyethylamine. This approach is widely used for amide bond formation in lipid derivatives.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Catalyst : 1-Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP)
  • Temperature : Room temperature (20–25°C)
  • Time : 12–24 hours

Advantages :

  • High regioselectivity for amide bond formation.
  • Compatible with sensitive polyunsaturated fatty acids (PUFAs) when conducted under inert atmospheres.

Challenges :

  • Requires purification via silica gel chromatography to remove byproducts (e.g., urea derivatives).
  • Risk of double-bond isomerization under prolonged reaction times.

Yield : ~80–85% (post-purification).

Enzymatic Transesterification

Sodium Methoxide-Catalyzed Amidation

This method leverages transesterification between methyl icosa-5,8,11,14-tetraenoate and 2-hydroxyethylamine in excess ethanolamine solvent. Sodium methoxide acts as a base to deprotonate the amine, facilitating nucleophilic attack on the ester carbonyl.

Reaction Conditions :

  • Solvent : Ethanolamine (excess)
  • Catalyst : Sodium methoxide (5.4 M in methanol)
  • Temperature : 30°C
  • Time : 1 hour

Advantages :

  • Scalable and rapid, with >95% conversion under optimal conditions.
  • No purification required due to the solubility of byproducts in aqueous washes.

Key Data :

Parameter Value Source
Yield (Crude) 97.2%
Purity (Crude) >95% (GC-FID analysis)
Reaction Time 1 hour

Mechanism :
$$ \text{Methyl icosa-tetraenoate} + \text{2-Hydroxyethylamine} \xrightarrow{\text{NaOMe}} \text{N-(2-Hydroxyethyl)icosa-tetraenamide} + \text{Methanol} $$

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
DCC Coupling 80–85% >95% Moderate Purification steps, isomerization
Sodium Methoxide 95–97% >95% High Methyl ester availability
PLD-Catalyzed N/A N/A Low Precursor availability
Lipase-Mediated ~70% ~90% Moderate Solubility of free fatty acids

Critical Considerations

Oxidation and Isomerization

Polyunsaturated fatty acids (PUFAs) are prone to auto-oxidation and cis-to-trans isomerization. Strategies to mitigate this include:

  • Conducting reactions under inert gas (N₂ or Ar).
  • Using antioxidants (e.g., BHT) in solvents.
  • Maintaining low temperatures (<40°C).

Purification Techniques

  • Solid-Phase Extraction (SPE) : OASIS HLB columns for removing polar byproducts.
  • Preparative HPLC : Chiral columns (e.g., Chiralcel OD-R) for enantiomer resolution.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, commonly known as Anandamide (AEA), is an endogenous cannabinoid that has various applications. It was initially isolated from the porcine brain .

General Information

  • IUPAC Name: (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
  • Molecular Formula: C22H37NO2
  • Molecular Weight: 347.53 g·mol−1
  • Category: Endocannabinoid
  • Target: CB1 and TRPV1 receptors
  • Physical State: Liquid
  • Appearance: Colorless to Yellow clear liquid

Neurological Applications

  • Epilepsy: Anandamide has been used in managing treatment-resistant epilepsy .
  • Amyotrophic Lateral Sclerosis (ALS): Studies have explored the use of cannabinoids, including Anandamide, in managing ALS .
  • Multiple Sclerosis (MS): Anandamide has been considered in the treatment of MS .
  • Alzheimer’s Disease: It has been researched for its potential role in managing Alzheimer’s disease .
  • Schizophrenia: Anandamide has been explored in the context of schizophrenia .

Pain Management

  • Acute and Chronic Pain: Anandamide is used to address acute and chronic pain conditions .

Other Applications

  • CB Receptor-Related Diseases: ω3PUFAs containing Anandamide can be used for the prevention or improvement of CB receptor-related diseases .
  • Audiovestibular Disorders: Cannabinoids may help address several types of audiovestibular disorders .

Mechanism of Action

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, the compound activates signaling pathways that modulate pain, mood, appetite, and other functions. Additionally, it interacts with other receptors, such as GPR18 and GPR55, contributing to its diverse effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications and Receptor Affinity

The biological activity of AEA analogs is highly dependent on substitutions to the ethanolamine head group or arachidonic acid backbone. Key comparisons include:

Table 1: Structural and Pharmacological Profiles of Selected Analogs
Compound Name Substituent Group Molecular Formula Targets Key Functions References
AEA 2-hydroxyethyl C₂₂H₃₇NO₂ CB1, CB2, TRPV1 Neurotransmission, pain modulation
AM404 4-hydroxyphenyl C₂₆H₃₉NO₃ Endocannabinoid transporter Inhibits AEA uptake, reduces neuropathic pain
ACEA 2-chloroethyl C₂₂H₃₆ClNO₂ CB1 Selective CB1 agonist
UCM707 3-furylmethyl C₂₅H₃₅NO₃ Endocannabinoid transporter Potent transporter inhibitor (IC₅₀ = 0.8 μM)
NADA 3,4-dihydroxyphenylethyl C₂₈H₄₁NO₃ CB1, TRPV1 Dual activity on cannabinoid/dopamine systems
Arvanil 4-hydroxy-3-methoxybenzyl C₂₈H₄₁NO₃ TRPV1, CB1 Vanilloid receptor agonist
Methanandamide 2-hydroxypropyl C₂₃H₃₉NO₂ CB1 FAAH-resistant CB1 agonist

Metabolic Pathways and Interactions

  • AEA Degradation: Primarily hydrolyzed by FAAH. COX-2 oxygenates AEA into prostaglandin ethanolamides, which may mediate inflammatory responses .
  • 2-AG (2-Arachidonoylglycerol): A monoacylglycerol with higher CB1/CB2 efficacy than AEA. Unlike AEA, 2-AG is metabolized by monoacylglycerol lipase (MAGL) .
  • AM404: Inhibits AEA cellular uptake without affecting FAAH, indirectly elevating endogenous AEA levels .

Biological Activity

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, commonly referred to as anandamide (AEA), is an endocannabinoid that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

PropertyValue
Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
IUPAC Name This compound
CAS Registry Number 94421-68-8

Anandamide functions primarily as an agonist for cannabinoid receptors (CB1 and CB2) and the vanilloid receptor (VR1). Its biological activities include:

  • Activation of Cannabinoid Receptors : Anandamide has been shown to activate CB1 and CB2 receptors with Ki values of 89 nM and 371 nM, respectively . This interaction is crucial for mediating various physiological responses including pain modulation and appetite regulation.
  • Inhibition of Calcium Currents : In neuroblastoma cells and neurons, anandamide inhibits calcium currents, which plays a role in neurotransmitter release and neuronal excitability .
  • MAP Kinase Signaling Pathway Activation : Anandamide activates the MAPK signaling pathway, impacting cell proliferation and survival .

1. Neuroprotection

Research indicates that anandamide possesses neuroprotective properties. It has been shown to inhibit the proliferation of lymphocytes and induce apoptosis in human breast cancer cells . Additionally, studies suggest that anandamide can cross the blood-brain barrier and accumulate in brain regions associated with stress response .

2. Inflammation Modulation

Anandamide plays a role in modulating inflammation. It has been demonstrated to block TNF-α-induced NF-kB activation by inhibiting IKK activity . This property suggests potential therapeutic applications in inflammatory diseases.

3. Pain Management

Due to its action on cannabinoid receptors, anandamide is being explored for its analgesic properties. Its ability to reduce pain perception makes it a candidate for developing new pain management therapies.

Case Study 1: Anandamide in Pain Relief

A study conducted by Artamonov and Gabrielsson showed that administering labeled anandamide resulted in significant pain relief in animal models of neuropathic pain. The compound's ability to activate CB1 receptors was linked to reduced nociceptive signaling in the spinal cord .

Case Study 2: Neuroprotective Effects

In a murine model of Alzheimer's disease, administration of anandamide resulted in decreased neuroinflammation and improved cognitive function. The study highlighted the compound's potential as a neuroprotective agent against neurodegenerative diseases .

Research Findings

Recent research emphasizes the importance of anandamide's structural modifications on its biological activity. The addition of a hydroxyethyl group enhances solubility and bioavailability, which may lead to improved therapeutic outcomes compared to other endocannabinoids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Anandamide in laboratory settings?

  • Methodological Answer : Anandamide can be synthesized via carbodiimide-mediated coupling. A common approach involves reacting arachidonic acid with 2-hydroxyethylamine using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere. Post-synthesis purification is achieved via flash column chromatography (15% ethyl acetate/hexane) or thin-layer chromatography (TLC) with silica gel plates . Yields typically range from 88% to 95%, depending on reaction conditions.

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and regioselectivity using 1^1H NMR (500 MHz) and 13^13C NMR (100 MHz) in CDCl3_3. Expected coupling constants (e.g., J=10.5HzJ = 10.5 \, \text{Hz} for Z-configured double bonds) should align with literature values .
  • Infrared Spectroscopy (IR) : Key peaks include 1640 cm1^{-1} (amide C=O stretch) and 3300 cm1^{-1} (hydroxyl group) .
  • Mass Spectrometry (ESI) : Molecular ion peaks at m/z 362 (M+^+ + H) and 384 (M+^+ + Na) confirm molecular weight (347.53 g/mol) .

Q. How should Anandamide be stored to maintain stability in experimental settings?

  • Methodological Answer :

  • Solid Form : Store at -20°C for up to 3 years in airtight, light-protected containers .
  • Solubilized Form : Dissolve in DMSO (55 mg/mL, 158 mM) or ethanol (10 mg/mL, 28.77 mM) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in Anandamide’s receptor affinity data across experimental models?

  • Methodological Answer : Discrepancies in receptor activation (e.g., CB1 vs. TRPV1) may arise from tissue-specific expression or assay conditions. To address this:

  • Use receptor knockout models (e.g., CB1/^{-/-} mice) to isolate signaling pathways .
  • Employ radioligand binding assays with 3^3H-labeled Anandamide to quantify affinity (reported KiK_i values: 78 nM for CB1, 370 nM for CB2) .
  • Test Anandamide analogs (e.g., AM404, a transport inhibitor) to differentiate receptor-dependent vs. -independent effects .

Q. What experimental designs are recommended to assess Anandamide transport inhibitors in neuropathic pain models?

  • Methodological Answer :

  • In Vivo Models : Use sciatic nerve ligation (chronic constriction injury) in rats. Administer Anandamide transport inhibitors (e.g., AM404 at 1–10 mg/kg s.c.) daily for 14 days. Measure thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments) .
  • Biochemical Analysis : Post-treatment, analyze sciatic nerve tissue for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression via Western blotting to link analgesia with anti-inflammatory effects .

Q. How can Anandamide’s dual pro-/anti-inflammatory roles be mechanistically elucidated?

  • Methodological Answer :

  • In Vitro Models : Use LPS-stimulated rat primary microglial cultures. Treat with Anandamide (1–10 µM) and quantify TNF-α/IL-6 (pro-inflammatory) vs. IL-10 (anti-inflammatory) via ELISA. Block CB2 receptors with SR144528 to isolate receptor-specific effects .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream targets (e.g., PPARγ, NF-κB) .

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